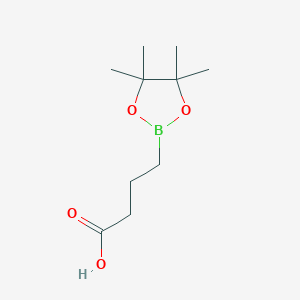

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid

Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid (CAS: 2286357-15-9) is a boronate ester derivative featuring a four-carbon aliphatic chain terminated by a carboxylic acid group. The compound is synthesized via hydrolysis of its methyl ester precursor (e.g., methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate) under basic conditions, yielding an 85% isolated product . Its structure combines the stability of the pinacol boronate group with the reactivity of a carboxylic acid, making it valuable in pharmaceutical applications, such as the synthesis of taxol derivatives for liposomal drug delivery .

Key properties include:

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13/h5-7H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXMGSHMVIEORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid typically involves the reaction of butanoic acid derivatives with tetramethyl-1,3,2-dioxaborolane. One common method is the esterification of butanoic acid followed by borylation. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boron-containing alcohols.

Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

Oxidation: Boronic acids.

Reduction: Boron-containing alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid has been investigated for its potential therapeutic effects, particularly in cancer treatment. Boron compounds are known to exhibit anti-inflammatory and anticancer properties due to their ability to interact with biological molecules.

Case Study:

A study on boron-containing compounds highlighted their effectiveness in targeting cancer cells through selective interactions with biomolecules. The specific mechanisms by which this compound exerts its effects remain to be fully elucidated but indicate promising avenues for further research .

Nanoparticle Drug Delivery Systems

The compound has potential applications in the development of nanoparticle-based drug delivery systems. Its ability to form stable complexes can enhance the delivery of therapeutic agents to targeted tissues.

Example Application:

Research has shown that nanoparticles coated with boron-containing compounds can effectively deliver drugs to cancerous tissues while minimizing off-target effects. This targeted approach is crucial in improving the efficacy of treatments such as chemotherapy .

Organic Synthesis

In organic synthesis, this compound can serve as a versatile building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, including cross-coupling reactions.

Synthesis Example:

The compound can be synthesized through several methods involving the reaction of boron reagents with organic substrates. This versatility makes it an attractive option for chemists looking to develop new synthetic pathways .

Mechanism of Action

The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability is crucial in catalytic processes and in the stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Aliphatic Boronate Esters with Varying Chain Lengths and Functional Groups

Table 1: Aliphatic Derivatives of Tetramethyl-1,3,2-dioxaborolane

Key Observations :

- Chain Length: The propanoic acid analog (C₉) has a shorter carbon chain than the butanoic acid (C₁₀), reducing molecular weight by ~14 g/mol. This may enhance solubility in polar solvents .

- Functional Groups: The methyl ester (C₁₁H₂₁BO₄) serves as a protected intermediate, while the amide derivative (C₁₀H₂₀BNO₃) exhibits reduced acidity compared to the carboxylic acid, altering its reactivity in cross-coupling reactions .

Aromatic Boronate Esters with Carboxylic Acid Substituents

Table 2: Aromatic Derivatives of Tetramethyl-1,3,2-dioxaborolane

Key Observations :

- Electronic Effects: The para-substituted benzoic acid (C₁₃H₁₇BO₄) is widely used in covalent organic frameworks (COFs) due to its planar geometry and hydrogen-bonding capability . In contrast, the nitrile derivative (C₁₃H₁₆BNO₂) participates in cross-coupling reactions, where the electron-withdrawing cyano group enhances boron electrophilicity .

Heterocyclic and Hybrid Derivatives

Table 3: Hybrid and Heterocyclic Boronate Esters

Key Observations :

- Hybrid Structures : Pyrazole- and morpholine-containing derivatives demonstrate enhanced binding affinity in medicinal chemistry applications, leveraging both boronate reactivity and heterocyclic pharmacophores .

- Thermal Stability : Heterocyclic derivatives often exhibit higher thermal stability (e.g., pyrazole-based compounds with melting points >200°C) compared to aliphatic analogs .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Aliphatic boronate esters like 4-(Tetramethyl...)butanoic acid show moderate reactivity due to steric shielding of the boron atom. In contrast, aromatic derivatives (e.g., 4-(Tetramethyl...)benzonitrile) achieve higher coupling efficiency in Pd-catalyzed reactions .

- Drug Conjugation: The carboxylic acid group in 4-(Tetramethyl...)butanoic acid enables esterification with hydroxyl-containing drugs (e.g., taxol), facilitating liposomal encapsulation for improved therapeutic delivery .

Physicochemical Properties

- Solubility : Aliphatic derivatives are more soluble in aqueous buffers (pH >5) than aromatic analogs, which require organic solvents like THF or DMF .

- Stability : The pinacol boronate group enhances hydrolytic stability compared to unprotected boronic acids, with a half-life >24 hours in physiological conditions .

Biological Activity

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid, an organoboron compound, has garnered attention in various fields such as medicinal chemistry and material science due to its unique structural properties and reactivity. This article delves into its biological activity, highlighting its potential applications and the underlying mechanisms through which it operates.

Chemical Structure and Properties

The compound features a boron atom within a dioxaborolane ring, which contributes to its stability and reactivity. Its molecular formula is , and it has a CAS number of 2286357-15-9 .

This compound exhibits several biological activities primarily through its interactions with biological molecules. The following points summarize its mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, including those involved in bacterial cell wall synthesis. For instance, studies have shown that boron-containing compounds can inhibit LpxC, an enzyme critical for Gram-negative bacterial survival .

- Drug Delivery Systems : Its ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. The boron atom facilitates interactions with biological targets, enhancing the efficacy of therapeutic agents.

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research indicated that derivatives of this compound showed promising results against Pseudomonas aeruginosa, a common pathogen. The structure-activity relationship studies demonstrated that modifications to the dioxaborolane ring could enhance inhibitory effects on bacterial growth .

- Cancer Research : In vitro studies have evaluated the compound's potential as a therapeutic agent in targeting cancer cells. For example, it was tested in combination with other agents to assess synergistic effects on tumor cell lines deficient in p53 .

Comparative Analysis with Similar Compounds

A comparison with related organoboron compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Dioxaborolane ring + amine | Enzyme inhibition |

| 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | Dioxaborolane ring + aromatic group | Antimicrobial properties |

| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Phenyl substitution | Drug delivery applications |

Synthesis and Applications

The synthesis of this compound typically involves esterification followed by borylation using palladium catalysts under controlled conditions. Its applications extend beyond medicinal chemistry into materials science where it is used in creating advanced polymers and electronic components.

Q & A

Q. What are the optimal synthetic conditions for preparing 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid?

The synthesis typically involves coupling reactions using palladium catalysts under inert atmospheres. For example, analogous boronic esters are synthesized via Miyaura borylation, where aryl halides react with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 90°C . Yields (~43%) can be improved by optimizing reaction time, temperature, and purification steps, such as aqueous workup (sodium bicarbonate) followed by acidification (HCl) to isolate the carboxylic acid derivative .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm the integrity of the boronic ester and carboxylic acid groups.

- IR Spectroscopy : To identify the B-O (∼1350 cm⁻¹) and carboxylic acid O-H (∼2500-3300 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : For molecular weight verification.

- X-ray Crystallography : If single crystals are obtainable, SHELX software can resolve structural details, though this is less common for liquid or amorphous derivatives .

Q. How should this compound be stored to ensure stability?

Boronic esters are moisture-sensitive. Storage at 0–6°C under inert gas (argon/nitrogen) in sealed containers is recommended to prevent hydrolysis of the dioxaborolane ring .

Advanced Research Questions

Q. How does the carboxylic acid group influence Suzuki-Miyaura cross-coupling efficiency compared to neutral boronic esters?

The carboxylic acid moiety can act as a directing group or participate in hydrogen bonding, potentially altering reaction kinetics. However, its acidic protons may require protection (e.g., as a methyl ester) to avoid side reactions with bases like K₂CO₃. Studies on analogous arylboronic acids show that electron-withdrawing groups (e.g., -COOH) reduce nucleophilicity, necessitating optimized Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligands) .

Q. What strategies mitigate side reactions during its use in covalent organic framework (COF) synthesis?

In COF assembly, competing ester hydrolysis or decarboxylation can occur. To suppress this:

Q. How can contradictory data on reaction yields be reconciled in published studies?

Discrepancies often arise from variations in:

- Catalyst loading : Higher Pd concentrations (1–5 mol%) may improve yields but increase costs.

- Purification methods : Column chromatography vs. recrystallization can affect reported purity.

- Substrate ratios : Stoichiometric imbalances (e.g., boronic ester:halide >1.2:1) may favor coupling but require rigorous exclusion of oxygen .

Q. What mechanistic insights explain its reactivity in CO₂ insertion reactions?

The boronic ester’s Lewis acidity facilitates CO₂ activation via B-O coordination, forming a borocarbonate intermediate. Computational studies suggest that electron-deficient boron centers (enhanced by the carboxylic acid group) lower the energy barrier for CO₂ insertion, enabling applications in catalytic carboxylation .

Methodological Considerations

Q. How to design experiments assessing its stability under physiological conditions?

- Hydrolysis Studies : Monitor degradation via HPLC in PBS (pH 7.4) at 37°C over 24–72 hours.

- Chelation Assays : Test interactions with biological diols (e.g., saccharides) using ¹¹B NMR to detect shifts in boron coordination .

Q. What protocols optimize its use in multi-step syntheses of drug candidates?

Q. How to troubleshoot low yields in cross-coupling reactions?

- Oxygen Sensitivity : Ensure rigorous inert atmosphere (Schlenk line/glovebox).

- Base Selection : Replace K₂CO₃ with Cs₂CO₃ for enhanced solubility.

- Catalyst Screening : Test PdCl₂(dtbpf) or NiCl₂(PCy₃)₂ for challenging substrates .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.